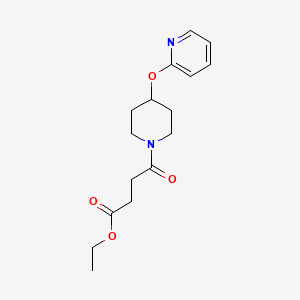

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-pyridin-2-yloxypiperidin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-2-21-16(20)7-6-15(19)18-11-8-13(9-12-18)22-14-5-3-4-10-17-14/h3-5,10,13H,2,6-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNSSZSNPFJOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate typically involves the reaction of 4-piperidone with pyridin-2-ol in the presence of a suitable base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium

Reduction: Sodium borohydride in methanol or ethanol

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Hydroxy derivatives

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate has been explored for various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-oxo-1-piperidinecarboxylate: A structurally similar compound with a piperidine ring and an ethyl ester moiety.

Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate: A compound with a similar structure but with the pyridine ring substituted at the 4-position.

Uniqueness

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

Ethyl 4-oxo-4-(4-(pyridin-2-yloxy)piperidin-1-yl)butanoate, a synthetic organic compound, has gained attention in various scientific fields due to its unique structure and potential biological activities. This compound includes a piperidine ring substituted with a pyridin-2-yloxy group and an ethyl ester moiety, making it a versatile molecule for research and industrial applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately . The compound features a keto group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique structural features allow it to modulate the activity of these targets, leading to various biological effects. While the exact pathways remain under investigation, preliminary studies suggest that it may function as a ligand in receptor binding studies, particularly in the context of anti-inflammatory and analgesic effects .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from to against Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Studies have also explored the anti-inflammatory properties of this compound. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce pain responses in animal models . These findings indicate that the compound could serve as a basis for developing new therapeutic agents for inflammatory diseases.

Case Studies

Several case studies have highlighted the potential of this compound in drug discovery:

- Anti-cancer Activity : A study investigated the compound's effect on cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis in specific cancer types. The mechanism involved modulation of cell cycle regulators .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results indicated that it could enhance neuronal survival through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-oxo-1-piperidinecarboxylate | Similar piperidine structure | Moderate antimicrobial activity |

| Ethyl 4-oxo-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butanoate | Similar structure with different substitution | Enhanced anti-inflammatory effects |

This table illustrates that while similar compounds exhibit some biological activities, this compound stands out due to its specific substitution pattern and resultant unique properties.

Q & A

Advanced Question

- Substituent Effects : Replacing the pyridin-2-yloxy group with pyridin-3-yloxy (as in analogs) reduces target affinity due to altered hydrogen bonding . Fluorine or chlorine substituents on the pyridine ring enhance metabolic stability .

- Computational Methods : Molecular docking (AutoDock Vina) and QSAR models predict interactions with enzymes like kinases or GPCRs. For example, docking studies suggest the ketone group forms hydrogen bonds with catalytic lysine residues in target proteins .

How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50}50 values)?

Advanced Question

- Assay Variability : Standardize assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa). Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from differences in ATP concentrations in kinase assays .

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required for reliable data) .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

What experimental strategies are recommended for elucidating the mechanism of action of this compound?

Advanced Question

- Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins, followed by LC-MS/MS for identification .

- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to determine K and mode of inhibition (competitive/non-competitive) .

- Cellular Imaging : Confocal microscopy with fluorescently tagged compounds (e.g., BODIPY derivatives) localizes subcellular targets .

How can reaction yields be optimized in large-scale syntheses, particularly for multi-step protocols?

Advanced Question

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency. For example, Pd/C (5 wt%) increases reduction yields from 60% to 85% .

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., esterification) .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) reduces byproduct carryover .

What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?

Advanced Question

- Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation) or butanoate chain (e.g., branching) to assess steric effects .

- Bioisosteric Replacement : Replace the pyridin-2-yloxy group with isosteres like benzothiazole to evaluate π-π stacking interactions .

- Pharmacokinetic Profiling : Measure logP (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) to correlate structural changes with ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.